4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate involves the reaction of tert-butylamine with benzene-1,3-disulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonate and amine derivatives, which have different applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its neuroprotective effects and its ability to scavenge free radicals.
Medicine: It has potential therapeutic applications in treating neurological disorders such as stroke and cerebral ischemia.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The neuroprotective effects of 4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate are primarily due to its ability to scavenge free radicals. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells. The compound also modulates various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenylbutynitrone: A parent compound with similar free radical scavenging properties.
NXY-059: Another name for the same compound, highlighting its neuroprotective effects.
Disufenton sodium: Another synonym for the compound, emphasizing its sodium salt form
Uniqueness
4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate is unique due to its high solubility and potent neuroprotective effects. It is more effective than its parent compound, phenylbutynitrone, in reducing oxidative damage and improving neurological outcomes in preclinical models .
Properties
Molecular Formula |
C11H13NO7S2-2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19)/p-2/b12-7- |
InChI Key |
OVTCHWSLKGENKP-GHXNOFRVSA-L |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-] |
Origin of Product |
United States |
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